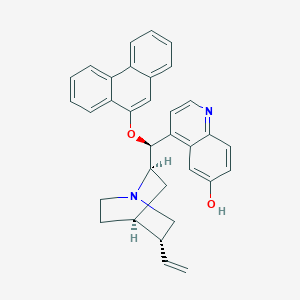
(9S)-9-(9-Phenanthrenyloxy)cinchonan-6'-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9S)-9-(9-Phenanthrenyloxy)cinchonan-6’-ol is a complex organic compound that belongs to the class of cinchona alkaloids. These compounds are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9S)-9-(9-Phenanthrenyloxy)cinchonan-6’-ol typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the Phenanthrenyloxy Group: This step involves the reaction of phenanthrene with an appropriate reagent to introduce the oxy group.
Attachment to the Cinchona Skeleton: The phenanthrenyloxy group is then attached to the cinchona skeleton through a series of reactions, including nucleophilic substitution and reduction.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
(9S)-9-(9-Phenanthrenyloxy)cinchonan-6’-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.
科学的研究の応用
(9S)-9-(9-Phenanthrenyloxy)cinchonan-6’-ol has several scientific research applications, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (9S)-9-(9-Phenanthrenyloxy)cinchonan-6’-ol involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.
類似化合物との比較
Similar Compounds
Quinine: Another cinchona alkaloid with antimalarial properties.
Cinchonidine: Known for its use in asymmetric synthesis.
Cinchonine: Studied for its biological activities.
Uniqueness
(9S)-9-(9-Phenanthrenyloxy)cinchonan-6’-ol is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other cinchona alkaloids.
特性
分子式 |
C33H30N2O2 |
|---|---|
分子量 |
486.6 g/mol |
IUPAC名 |
4-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-phenanthren-9-yloxymethyl]quinolin-6-ol |
InChI |
InChI=1S/C33H30N2O2/c1-2-21-20-35-16-14-22(21)17-31(35)33(28-13-15-34-30-12-11-24(36)19-29(28)30)37-32-18-23-7-3-4-8-25(23)26-9-5-6-10-27(26)32/h2-13,15,18-19,21-22,31,33,36H,1,14,16-17,20H2/t21-,22-,31+,33-/m0/s1 |
InChIキー |
LXTIDZQXGAZSHW-KVTWGYCGSA-N |
異性体SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)O)OC5=CC6=CC=CC=C6C7=CC=CC=C75 |
正規SMILES |
C=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)OC5=CC6=CC=CC=C6C7=CC=CC=C75 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















